4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde

Catalog No.
S13970376
CAS No.
M.F
C10H9NO2S
M. Wt
207.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxal...

Product Name

4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde

IUPAC Name

2-(2-hydroxyphenyl)-4,5-dihydro-1,3-thiazole-4-carbaldehyde

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

InChI

InChI=1S/C10H9NO2S/c12-5-7-6-14-10(11-7)8-3-1-2-4-9(8)13/h1-5,7,13H,6H2

InChI Key

NINIAHXJBYQIFQ-UHFFFAOYSA-N

Canonical SMILES

C1C(N=C(S1)C2=CC=CC=C2O)C=O

4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde is a chemical compound with the molecular formula C10H9NO2S and a molecular weight of approximately 207.25 g/mol. It is classified as a thiazole derivative, characterized by the presence of a thiazole ring and an aldehyde functional group. The compound features a hydroxyl group attached to a phenyl ring, which contributes to its unique chemical properties and potential biological activities. The structure includes a five-membered thiazole ring fused with a phenolic group, making it of interest for various synthetic and medicinal applications.

The reactivity of 4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde can be attributed to its functional groups:

  • Aldehyde Group: This group can undergo nucleophilic addition reactions, forming hemiacetals or acetals when reacted with alcohols.
  • Thiazole Ring: The nitrogen atom in the thiazole ring can participate in electrophilic substitution reactions, making it reactive towards various electrophiles.
  • Phenolic Hydroxyl Group: This group can engage in reactions typical of phenols, such as ether formation or oxidation.

These properties enable the compound to be utilized in various synthetic pathways, including the synthesis of more complex organic molecules.

Research indicates that compounds related to thiazoles exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. Specifically, derivatives of 4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde have shown promising results in inhibiting the growth of certain bacterial strains and fungi. For instance, studies have identified its potential effectiveness against pathogens like Pseudomonas fluorescens and Burkholderia cepacia . The biological mechanisms often involve interference with metabolic pathways critical for microbial survival.

Several methods exist for synthesizing 4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde:

  • Condensation Reactions: One common approach involves the condensation of appropriate thiazole precursors with substituted phenols under acidic or basic conditions.
  • Cyclization Reactions: The formation of the thiazole ring can be achieved through cyclization reactions involving thiourea derivatives and α-halo carbonyl compounds.
  • Functional Group Modifications: Starting from simpler thiazole derivatives, subsequent modifications such as hydroxylation and aldehyde introduction can yield the target compound.

These methods allow for the production of this compound in varying yields and purities depending on the reaction conditions employed.

4,5-Dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde has several notable applications:

  • Pharmaceutical Development: Its biological activity makes it a candidate for developing new antimicrobial agents or anticancer drugs.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic compounds, including natural products and pharmaceuticals.
  • Research Reagent: Used in biochemical assays to study interactions within biological systems due to its reactive functional groups.

Interaction studies involving 4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde have primarily focused on its binding affinity with various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific enzymes or receptors.
  • In vitro Assays: To evaluate its efficacy against microbial strains or cancer cell lines.
  • Structure-Activity Relationship Studies: To understand how structural modifications influence biological activity.

Such studies are crucial for elucidating the potential therapeutic roles of this compound.

Several compounds share structural similarities with 4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(4-Hydroxyphenyl)thiazole-4-carbaldehydeC10H7NO2SContains a hydroxyl group; known for antimicrobial properties.
2-(2-Hydroxyphenyl)thiazole-4-carbaldehydeC10H9NO2SSimilar structure; exhibits distinct biological activities.
2-(4-Methoxyphenyl)thiazole-4-carbaldehydeC10H9NO3SMethoxy substitution alters reactivity; potential anti-cancer properties.

The uniqueness of 4,5-dihydro-2-(2-hydroxyphenyl)-4-thiazolecarboxaldehyde lies in its specific combination of functional groups that enhance its reactivity and biological activity compared to these similar compounds. Its distinct structure allows it to interact differently within biological systems, making it a valuable subject for further research in medicinal chemistry.

XLogP3

1.4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

207.03539970 g/mol

Monoisotopic Mass

207.03539970 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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